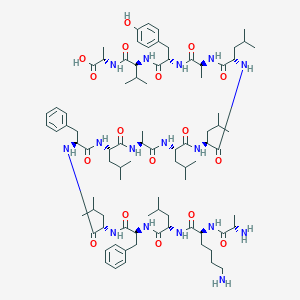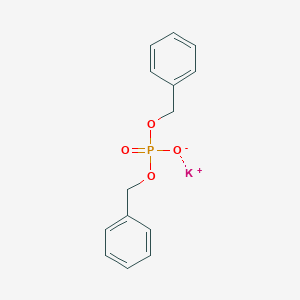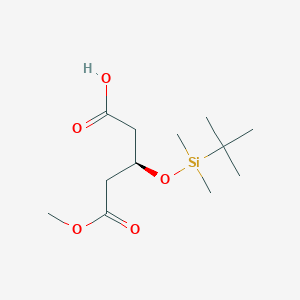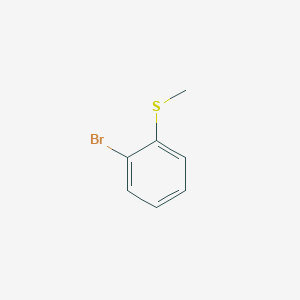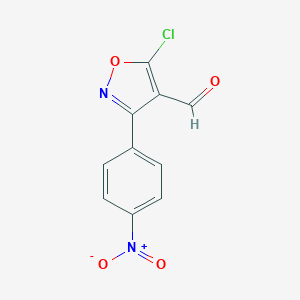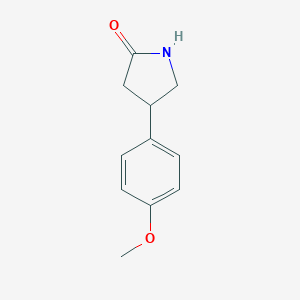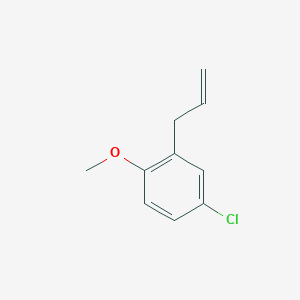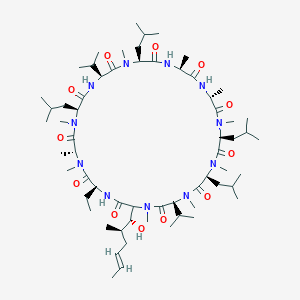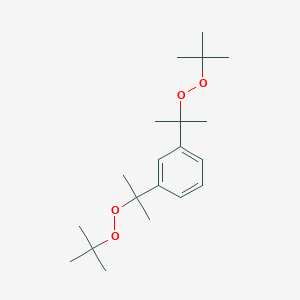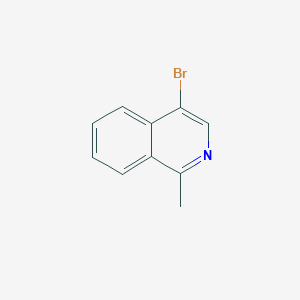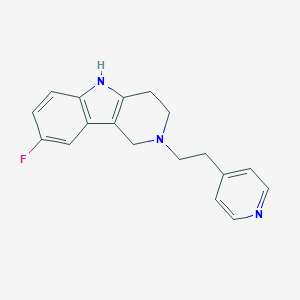
Carvotroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carvotroline is a novel γ-carboline derivative with a preclinical profile suggestive of antipsychotic activity. It has an affinity for the dopamine D2 receptor and cortical 5-HT2 receptor that is ten times greater than serotonin . This compound administration to rats leads to a decrease in plasma corticosterone levels and demonstrates a moderating effect on the rotational-stress induced rise in plasma corticosterone levels .
Métodos De Preparación
Carvotroline can be synthesized through various methods. One common synthetic route involves the reaction of 8-fluoro-2,3,4,5-tetrahydro-2-(2-(4-pyridinyl)ethyl)-1H-pyrido(4,3-b)indole with hydrochloric acid to form this compound hydrochloride . The reaction conditions typically involve heating the reactants under reflux for several hours. Industrial production methods may involve optimizing this process for scale, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Carvotroline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Carvotroline has several scientific research applications, including:
Chemistry: Used as a model compound in studies of γ-carboline derivatives and their chemical properties.
Biology: Investigated for its effects on the hypothalamic-pituitary-adrenocortical axis in animal models.
Mecanismo De Acción
Carvotroline exerts its effects primarily through antagonism of the 5-HT2A receptor and the dopamine D2 receptor . By blocking these receptors, this compound can modulate neurotransmitter activity in the brain, leading to its observed effects on plasma corticosterone levels and stress responses . The molecular targets and pathways involved include the serotonergic and dopaminergic systems, which play key roles in mood regulation and stress response .
Comparación Con Compuestos Similares
Carvotroline is unique among γ-carboline derivatives due to its high affinity for both dopamine D2 and 5-HT2 receptors . Similar compounds include:
Tandospirone: A 5-HT1A receptor agonist used for its anxiolytic effects.
Buspirone: Another 5-HT1A receptor agonist with anxiolytic properties.
Gepirone: A 5-HT1A receptor agonist investigated for its antidepressant effects.
Compared to these compounds, this compound’s dual receptor affinity makes it a promising candidate for antipsychotic applications .
Propiedades
Número CAS |
107266-08-0 |
|---|---|
Fórmula molecular |
C18H18FN3 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C18H18FN3/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13/h1-4,7-8,11,21H,5-6,9-10,12H2 |
Clave InChI |
PMXOASNGMJAYTN-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4 |
SMILES canónico |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4 |
| 107266-08-0 | |
Sinónimos |
carvotroline carvotroline hydrochloride WY-47791 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
